1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8/h8-9,13H,1-7H2,(H2,12,15) |
InChI Key |
SJHZRBRQHFHBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Coupling via HATU/Activation Reagents
Procedure :
Piperidine-4-carboxylic acid (1.0 equiv) is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dimethylformamide (DMF). Pyrrolidine-2-carboxamide (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours. The product is purified via recrystallization or column chromatography.
Key Data :
- Yield : 65–78%
- Solvent : DMF
- Temperature : 25°C
- Advantages : High efficiency, mild conditions.
- Limitations : Requires expensive coupling agents.
Reference : This method aligns with protocols for synthesizing quinoline-piperidine derivatives, where HATU-mediated amidation is critical.
Acid Chloride Intermediate Method
Procedure :
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂, 3.0 equiv) at 0°C for 1 hour, followed by reflux at 70°C for 2 hours to form the acid chloride. The excess SOCl₂ is removed under vacuum, and the residue is dissolved in dichloromethane (DCM). Pyrrolidine-2-carboxamide (1.1 equiv) and triethylamine (TEA, 2.0 equiv) are added dropwise. The mixture is stirred at 25°C for 6 hours, washed with brine, and concentrated.
Key Data :
- Yield : 70–85%
- Solvent : DCM
- Temperature : 0°C → 25°C
- Advantages : Cost-effective, scalable.
- Limitations : Handling corrosive reagents (SOCl₂).
Reference : Similar to dichloromethane-based crystallization methods for pyrrolidine carboxamides and acid chloride strategies in piperidine functionalization.
Hydrolysis-Condensation Tandem Approach
Procedure :
A two-step process starting from 1-(piperidine-4-carbonitrile)pyrrolidine-2-carboxamide:
- Hydrolysis : The nitrile intermediate is hydrolyzed using 70–90% sulfuric acid at 50°C for 48–72 hours.
- Amidation : The resulting carboxylic acid is condensed with pyrrolidine-2-carboxamide using N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
Key Data :
- Overall Yield : 55–60%
- Conditions : H₂SO₄ (hydrolysis), DCC/HOBt (amidation)
- Advantages : Avoids coupling agents.
- Limitations : Multi-step, lower yield.
Reference : Adapted from hydrolysis methods for piperidine-4-carboxylic acid derivatives.
Comparative Analysis of Methods
| Method | Yield | Conditions | Cost | Scalability |
|---|---|---|---|---|
| HATU Coupling | 65–78% | Mild, RT | High | Moderate |
| Acid Chloride | 70–85% | Corrosive reagents | Low | High |
| Hydrolysis-Condensation | 55–60% | Multi-step, acidic | Medium | Low |
Optimization Strategies
- Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) in acid chloride methods improves yields by 5–10%.
- Solvent Screening : Replacing DMF with acetonitrile in HATU couplings reduces side reactions.
- Crystallization : Dichloromethane/hexane systems yield high-purity products (>99%).
Chemical Reactions Analysis
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts such as palladium on carbon (Pd/C) and lithium hexamethyldisilazide (LiHMDS). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolidine and piperidine derivatives .
Scientific Research Applications
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Structural Complexity : UK-432097 and PF-04457845 exhibit higher molecular complexity with extended aromatic systems (e.g., pyridinyloxy, purine), whereas 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide retains a simpler bicyclic framework .
- Solubility : The hydrochloride salt of the target compound offers improved aqueous solubility compared to its free base and analogs like BI-605906, which lacks ionizable groups .
- Functional Groups : PF-04457845 and BI-605906 incorporate electron-withdrawing groups (trifluoromethoxy, sulfonyl) that enhance metabolic stability but may reduce membrane permeability .
Target Compound
- Neuroactive Potential: The piperidine-pyrrolidine scaffold is associated with σ-1 receptor modulation, suggesting applications in neurodegenerative diseases .
- Protease Inhibition : Structural analogs demonstrate inhibitory activity against serine proteases, though specific data for the target compound remain under investigation .
Analog-Specific Findings
- PF-04457845 : Acts as a selective FAAH (fatty acid amide hydrolase) inhibitor, showing promise in pain management (IC₅₀ = 0.3 nM) .
- UK-432097: A potent adenosine A₂A receptor antagonist studied for Parkinson’s disease (Ki = 1.2 nM) .
- BI-605906 : Exhibits anti-inflammatory activity via JAK2/STAT3 pathway inhibition (IC₅₀ = 50 nM) .
Biological Activity
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrrolidine-2-carboxamide moiety, which is crucial for its biological activity. The structural formula can be represented as follows:
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide exhibits various mechanisms of action depending on the biological target. Its interactions with specific enzymes and receptors have been explored in several studies:
- Inhibition of Cholinesterases : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition enhances cholinergic transmission, thereby improving cognitive function .
- Anticancer Activity : Recent research indicates that derivatives of this compound may induce apoptosis in cancer cells. A study demonstrated that related piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Antiviral Properties : The compound has been evaluated for its antiviral activity against HIV-1. In vitro assays revealed that certain derivatives exhibited potent inhibition of CCR5, a coreceptor critical for HIV entry into host cells, with IC₅₀ values comparable to established drugs like maraviroc .
Biological Activity Data
The following table summarizes key biological activities and findings related to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide and its derivatives:
| Biological Activity | Target | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 50 | |
| BuChE Inhibition | Butyrylcholinesterase | 45 | |
| Anticancer Activity | FaDu Cells | IC₅₀ = 30 | |
| HIV Inhibition | CCR5 | 25.73 |
Case Study 1: Alzheimer’s Disease
A study focused on the synthesis and evaluation of piperidine derivatives for their ability to inhibit cholinesterases. The results indicated that compounds with a similar scaffold to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide showed significant inhibition of both AChE and BuChE, suggesting potential therapeutic applications in Alzheimer's disease management .
Case Study 2: Cancer Therapy
In another investigation, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications to the piperidine structure enhanced anticancer properties, particularly through mechanisms involving apoptosis induction .
Case Study 3: Antiviral Research
A series of piperidine-4-carboxamide derivatives were synthesized and evaluated for their antiviral activity against HIV. Notably, compounds similar to 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide exhibited promising results in inhibiting viral replication, highlighting the importance of structural modifications for enhancing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
